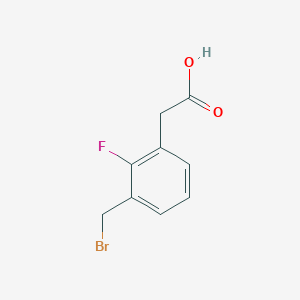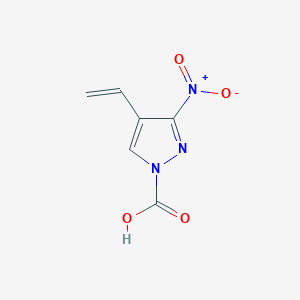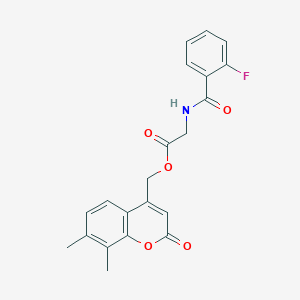
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate typically involves the following steps:
Preparation of 7,8-Dimethyl-2-oxo-2H-chromen-4-ylmethyl chloride: This intermediate is synthesized by reacting 7,8-dimethyl-2-oxo-2H-chromen-4-ylmethanol with thionyl chloride in the presence of a base such as pyridine.
Formation of (2-fluorobenzoyl)glycine: This is achieved by reacting 2-fluorobenzoic acid with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The final step involves the coupling of 7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl chloride with (2-fluorobenzoyl)glycine in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anticancer effects. The fluorobenzoyl group can enhance the compound’s binding affinity to specific proteins, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A parent compound with similar structural features but lacking the fluorobenzoyl glycine moiety.
Warfarin: A well-known anticoagulant that shares the coumarin backbone.
Fluorobenzoyl derivatives: Compounds with similar benzoyl groups but different substituents.
Uniqueness
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate is unique due to the combination of coumarin and fluorobenzoyl glycine, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H18FNO5 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(7,8-dimethyl-2-oxochromen-4-yl)methyl 2-[(2-fluorobenzoyl)amino]acetate |
InChI |
InChI=1S/C21H18FNO5/c1-12-7-8-15-14(9-18(24)28-20(15)13(12)2)11-27-19(25)10-23-21(26)16-5-3-4-6-17(16)22/h3-9H,10-11H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
YHTQFIFMUZOZLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)COC(=O)CNC(=O)C3=CC=CC=C3F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


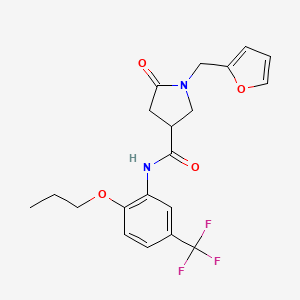
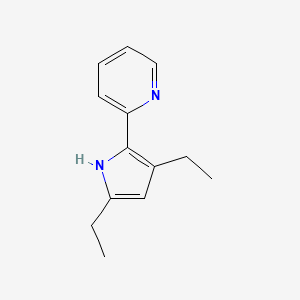
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

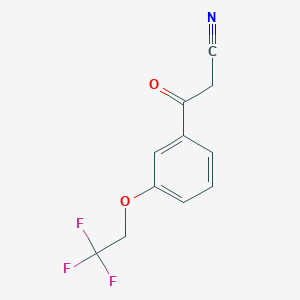
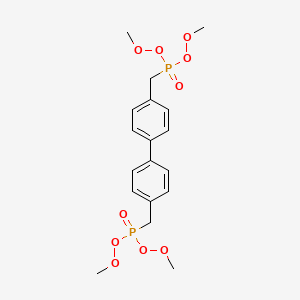
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
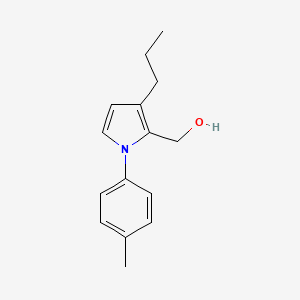
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
